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2'',3''-Dihydro-3',3'''-biapigenin

Cat. No.: B12309607
M. Wt: 540.5 g/mol
InChI Key: VKNCMGHBUDEFFY-UHFFFAOYSA-N
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Description

Primary Plant Sources of the Compound

Selaginella doederleinii Hieron is a key botanical source of 2'',3''-Dihydro-3',3'''-biapigenin. This plant, a member of the Selaginellaceae family, is widely distributed in Southern China and has a history of use in traditional Chinese medicine. atlantis-press.com Phytochemical investigations have consistently identified this compound as one of the major biflavonoids present in extracts of this plant. tandfonline.comtandfonline.comresearchgate.net It is considered one of the five primary bioactive components in the total biflavonoids extract from Selaginella doederleinii (TBESD). tandfonline.comcambridge.org

While Selaginella doederleinii is a primary source, this compound has also been identified in other species within the Selaginella genus. acgpubs.org The genus Selaginella is known for its rich and diverse array of biflavonoids. acgpubs.org Research has also pointed to the presence of this compound in other plant families. For instance, it has been detected in Agathis robusta. semanticscholar.org

Co-occurring Biflavonoids and Associated Secondary Metabolites

The chemical environment within the source plants of this compound is complex, characterized by the presence of numerous other structurally related compounds and a wide variety of other secondary metabolites.

Within its botanical sources, this compound is found alongside a suite of other biflavonoids. In Selaginella doederleinii, it is frequently isolated with amentoflavone, robustaflavone, 3',3'''-binaringenin, and delicaflavone. tandfonline.comtandfonline.comcambridge.org Other related biflavonoids identified in this species include heveaflavone, podocarpusflavone A, and various methylated ethers of robustaflavone and amentoflavone. atlantis-press.comresearchgate.net

Table 1: Biflavonoids Co-occurring with this compound in Selaginella doederleinii

Compound NameReference
Amentoflavone atlantis-press.comtandfonline.comtandfonline.com
Robustaflavone atlantis-press.comtandfonline.comtandfonline.com
3',3'''-Binaringenin tandfonline.comtandfonline.comresearchgate.net
Delicaflavone tandfonline.comtandfonline.com
Heveaflavone atlantis-press.comresearchgate.net
Podocarpusflavone A atlantis-press.com
Robustaflavone 7,4',7''-o-trimethyl ether atlantis-press.com
Robustaflavone 4',4'''-o-dimethyl ether atlantis-press.com
Robustaflavone 4'-o-methyl ether atlantis-press.com
7,4',7'',4'''-tetra-O-methyl-amentoflavone researchgate.net
Chrysocauloflavone I researchgate.net

This table is not exhaustive and represents a selection of commonly cited co-occurring biflavonoids.

The phytochemical profile of plants containing this compound extends beyond biflavonoids. Selaginella doederleinii, for example, is a rich source of a wide range of secondary metabolites. nih.govresearchgate.net These include other classes of flavonoids, lignans, alkaloids, terpenoids, and phenolic acids. atlantis-press.comnih.gov

Table 2: Broader Phytochemical Constituents of Selaginella doederleinii

Chemical ClassExamplesReference
Flavonoids (non-biflavonoid) Apigenin (B1666066) atlantis-press.com
Anthraquinones Physcion, Emodin, Chrysophanol atlantis-press.com
Terpenoids β-Citronellol, β-Sitosterol, Cedrol, Caryophyllene atlantis-press.comjcmimagescasereports.org
Fatty Acids Myristic acid, Palmitic acid, Stearic acid atlantis-press.com
Phenolic Acids Ferulic acid, Vanillic acid atlantis-press.com
Alkaloids Hordenine derivatives ms-editions.cl
Other Adenosine, Syringate atlantis-press.com

This table provides a representative overview of the diverse phytochemicals found in S. doederleinii.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20O10 B12309607 2'',3''-Dihydro-3',3'''-biapigenin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H20O10

Molecular Weight

540.5 g/mol

IUPAC Name

2-[3-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C30H20O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-11,26,31-36H,12H2

InChI Key

VKNCMGHBUDEFFY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

Isolation, Purification, and Advanced Structural Characterization

Methodologies for Compound Isolation from Natural Extracts

The initial step in obtaining 2'',3''-Dihydro-3',3'''-biapigenin involves its extraction from plant material, followed by sophisticated separation and purification techniques.

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation of this compound from crude plant extracts. High-Performance Liquid Chromatography (HPLC) is a key technique, often utilizing a C18 column for separation. researchgate.netnih.govtandfonline.com The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, with the addition of acetic acid to improve peak resolution. researchgate.net For instance, a method was developed for the simultaneous quantification of several biflavonoids, including this compound, using an Ultimate® XB-C18 column with a gradient elution of water (containing 0.5% acetic acid) and acetonitrile. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) has also been successfully employed for the preparative isolation of this and other biflavonoids from Selaginella doederleinii. researchgate.net This technique allows for the separation of significant quantities of the compound, achieving high purity levels (e.g., 98.2%). researchgate.net

Enrichment and Fractionation Strategies

Prior to fine-scale chromatographic separation, enrichment and fractionation strategies are employed to concentrate the biflavonoid fraction and remove extraneous plant materials. A common initial step is the reflux extraction of the powdered plant material with aqueous ethanol (B145695) (e.g., 70-80%) at elevated temperatures (60-80°C). The resulting extract is then concentrated and subjected to liquid-liquid partitioning with solvents like ethyl acetate (B1210297) or n-butanol. This process serves to enrich the biflavonoids in the organic phase while eliminating more polar impurities such as sugars and proteins.

Another approach involves the use of macroporous adsorption resins. nih.gov These resins can selectively adsorb flavonoids from the crude extract, which can then be eluted with a suitable solvent, leading to a significant enrichment of the target compounds. nih.gov This method has been shown to be efficient for the enrichment of flavonoids from various plant sources. nih.gov

Comprehensive Spectroscopic and Spectrometric Approaches for Structure Elucidation

The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic and spectrometric techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR are utilized to map the hydrogen and carbon environments within the molecule. researchgate.netresearchgate.netnih.gov The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The structural assignment is often confirmed by comparing the obtained NMR data with values reported in the literature for similar biflavonoid structures. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula, which is C₃₀H₂₀O₁₀. Techniques such as electrospray ionization (ESI) are commonly used. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecular ion. tandfonline.com For instance, in multiple reaction monitoring (MRM) mode, the transition of the precursor ion at m/z 539.10 to a specific product ion at m/z 387.15 is monitored for this compound. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophoric system of this compound. researchgate.netresearchgate.netnih.gov Flavonoids exhibit characteristic absorption bands in the UV-Vis region due to their conjugated systems of double bonds and aromatic rings. The UV spectrum of this compound, along with the other spectroscopic data, helps to confirm its identity by comparing it with known flavonoid spectra. researchgate.netresearchgate.net

Biosynthetic Pathways and Chemotaxonomic Implications

Elucidation of Precursor Molecules and Enzymatic Transformations in Biflavonoid Biosynthesis

The biosynthesis of biflavonoids like 2'',3''-Dihydro-3',3'''-biapigenin is a complex process that builds upon the general flavonoid pathway. This pathway begins with precursors from primary metabolism and involves a series of enzymatic steps to construct the monomeric flavonoid units that are subsequently joined together.

The journey starts with the amino acid L-phenylalanine, derived from the shikimate pathway, and malonyl-CoA, produced via the acetate (B1210297) pathway. nih.govmdpi.com These serve as the fundamental building blocks for the characteristic C6-C3-C6 flavonoid skeleton. frontiersin.org A sequence of enzymatic reactions, catalyzed by what is often termed the "general phenylpropanoid pathway," converts L-phenylalanine into p-coumaroyl-CoA. nih.gov

Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgacs.org This chalcone is the precursor to all major classes of flavonoids. researchgate.net Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone (B1672756) (2S)-naringenin, which is a central intermediate. nih.gov

From naringenin, various modifications lead to a diverse array of flavonoids. To form the apigenin (B1666066) monomer required for this compound, naringenin is oxidized by flavone (B191248) synthase (FNS) to create the double bond in the C-ring. The formation of the biflavonoid itself occurs through the oxidative coupling of two flavonoid monomers. For this compound, this involves the coupling of a naringenin (a dihydroflavonoid) unit and an apigenin (a flavone) unit. While the precise enzymes catalyzing this specific dimerization are not fully elucidated, this oxidative coupling is the defining step in biflavonoid biosynthesis.

Below is a table summarizing the key enzymes involved in the biosynthesis of the flavonoid precursors.

EnzymeAbbreviationFunction in Flavonoid Biosynthesis
Phenylalanine ammonia (B1221849) lyasePALCatalyzes the deamination of phenylalanine to trans-cinnamic acid, the first step in the phenylpropanoid pathway. nih.govmdpi.com
Cinnamate 4-hydroxylaseC4HA cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.netnih.gov
4-coumarate-CoA ligase4CLActivates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA. nih.govnih.gov
Chalcone synthaseCHSA polyketide synthase that catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. mdpi.comfrontiersin.org
Chalcone isomeraseCHICatalyzes the intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin. mdpi.comnih.gov
Flavone synthaseFNSAn oxidase that introduces a double bond into the C-ring of flavanones (like naringenin) to produce flavones (like apigenin).
Dihydroflavonol 4-reductaseDFRA key enzyme in the anthocyanin and proanthocyanidin (B93508) pathways, reducing dihydroflavonols to leucoanthocyanidins. nih.govacs.org
Flavonol synthaseFLSA dioxygenase that converts dihydroflavonols into flavonols. nih.govacs.org

Genetic and Metabolic Regulation of Compound Accumulation in Plants

The production and accumulation of this compound, like other flavonoids, are tightly regulated at both the genetic and metabolic levels. This regulation allows plants to control the synthesis of these compounds in response to developmental cues and environmental stimuli. biosynth.comnih.gov

Genetic Regulation: The primary control mechanism occurs at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (such as PAL, CHS, CHI) is orchestrated by a combination of transcription factors. acs.orgnih.gov In many plants, a key regulatory system is the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. mdpi.comnih.gov This complex binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating their transcription and initiating the production of flavonoids. mdpi.com Specific MYB or bHLH transcription factors can act as master switches, controlling the entire pathway or specific branches of it, leading to the accumulation of particular classes of flavonoids in different tissues or at different developmental stages. acs.orgnih.gov

Metabolic and Environmental Regulation: The accumulation of flavonoids is also influenced by metabolic flux and environmental conditions. The availability of precursors from primary metabolism, such as phenylalanine and malonyl-CoA, is a fundamental limiting factor. nih.gov Furthermore, plants often ramp up flavonoid production as a defense mechanism against various biotic and abiotic stresses, including UV radiation, pathogen attack, and nutrient deficiency. biosynth.comnih.gov For instance, metabolomic studies in blueberries have shown that the accumulation of flavonoids and anthocyanins changes significantly during different stages of fruit development and ripening, a process governed by the differential expression of biosynthetic and regulatory genes. nih.gov

The following table details the key factors influencing the accumulation of flavonoids in plants.

Regulatory FactorDescription
Transcription Factors (MBW Complex) The MYB-bHLH-WD40 complex is a primary regulator, controlling the expression of genes in the flavonoid pathway. mdpi.comnih.gov
Developmental Stage The concentration and composition of flavonoids can vary significantly in different plant organs (roots, leaves, flowers) and at different growth stages. nih.gov
Environmental Stress Abiotic stresses like UV light and biotic stresses such as microbial infections can induce the synthesis of flavonoids as part of the plant's defense response. biosynth.com
Precursor Availability The flux of carbon from primary metabolism into the shikimate and acetate pathways determines the availability of the initial building blocks for flavonoid synthesis. nih.gov

Chemotaxonomic Significance of the Compound in Plant Evolution

Flavonoids, due to their vast structural diversity and widespread but specific distribution, are excellent chemotaxonomic markers. rheedea.innih.gov They provide chemical fingerprints that can be used to classify plants and infer evolutionary relationships. nih.govlupinepublishers.comscirp.org Biflavonoids, including this compound, are particularly significant in this regard.

The occurrence of biflavonoids is largely restricted to more ancient plant lineages. They are characteristically found in gymnosperms and pteridophytes (ferns and allies), such as the genus Selaginella (spike mosses), but are rare in angiosperms (flowering plants). ms-editions.clnih.gov The presence of this compound in Selaginella species, a genus that has survived for over 400 million years, highlights the ancient origins of the biosynthetic pathways leading to these complex molecules. ms-editions.cl The distribution pattern of specific biflavonoids can help delineate species and sections within a genus, as has been demonstrated in studies on Drosera and other plant groups. nih.govnih.gov

The evolution of the flavonoid biosynthetic pathway itself provides a window into plant evolution. The divergence and evolution of key enzymes, such as the cytochrome P450-dependent monooxygenases F3'H and F3'5'H, have enabled the production of new flavonoid structures. nih.gov For example, the evolution of F3'5'H activity, which allows for the synthesis of delphinidin-based blue anthocyanins, has occurred multiple times independently in different plant families, likely driven by the need to attract specific pollinators. nih.gov The capacity to synthesize complex dimers like this compound represents a specialized evolutionary trait, and its presence in a plant can be a strong indicator of its phylogenetic position.

Mechanistic Investigations of Biological Activities

In Vitro Studies on Cellular and Molecular Mechanisms

In vitro research has provided valuable insights into how 2'',3''-Dihydro-3',3'''-biapigenin interacts with cellular processes, from proliferation and programmed cell death to enzyme inhibition and the modulation of key signaling pathways.

Studies have demonstrated that this compound can inhibit the proliferation and reduce the viability of various cancer cell lines. researchgate.net For instance, an extract of Selaginella doederleinii, rich in this compound, showed a strong inhibitory effect on the proliferation of lung cancer cells. The cytotoxic effects of this compound have been observed in multiple human cancer cell lines. researchgate.net Research has indicated that this biflavonoid exhibits significant anticancer activity, with one study highlighting its cytotoxic effects against lung cancer cell lines (HTB-183) at concentrations significantly lower than standard chemotherapeutic agents.

The assessment of cell proliferation and viability is often conducted using assays such as the MTT or XTT test, which measure the metabolic activity of cells. nih.govthermofisher.com A decrease in metabolic activity is indicative of reduced cell viability and proliferation. licorbio.com

Table 1: Effects of this compound on Cell Proliferation and Viability

Cell LineEffectReference
Lung Cancer Cells (HTB-183)Strong inhibitory effect on cell proliferation.
Various Human Cancer CellsDemonstrated cytotoxicities. researchgate.net

Programmed cell death, including apoptosis and autophagy, is a crucial mechanism for removing damaged or cancerous cells. Research suggests that this compound can induce apoptosis in cancer cells. researchgate.net This process is characterized by morphological changes such as nuclear fragmentation and the activation of specific proteins. nih.gov

Studies on biflavonoids have shown they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net This modulation of the Bcl-2/Bax/cleaved caspase-3 pathway is a key mechanism of cell death. researchgate.net

Autophagy is another programmed cell death pathway that can be influenced by biflavonoids. nih.gov While some compounds induce autophagy as a protective response in cancer cells, others can trigger autophagic cell death. nih.govnih.gov For instance, delicaflavone, a biflavonoid also found in Selaginella doederleinii, has been reported to trigger the autophagic death of lung cancer cells. researchgate.net The interplay between apoptosis and autophagy is complex, and in some cases, inhibiting autophagy can enhance apoptosis induced by certain compounds. nih.govmdpi.com

The cell cycle is a series of events that leads to cell division and proliferation. nih.govfrontiersin.org Many anti-cancer drugs work by interfering with the cell cycle, causing cell cycle arrest and subsequently inducing apoptosis. nih.govnih.gov Biflavonoids have been shown to interfere with the replication of cancer cells by inducing cell cycle arrest. researchgate.net Specifically, some biflavonoids can upregulate the expression of p21, a protein that can halt the cell cycle. researchgate.net This interference with cell cycle progression is a key aspect of their anti-proliferative activity. researchgate.net

The ability of cancer cells to migrate is fundamental to metastasis, the spread of cancer to other parts of the body. nih.gov Research has shown that this compound can inhibit the migration of cancer cells. An ethyl acetate (B1210297) extract from Selaginella doederleinii, containing this biflavonoid, was found to inhibit the migration of lung cancer cells, suggesting a dual mechanism of action against both cancer proliferation and metastasis. This inhibitory effect on cell migration highlights the potential of this compound to interfere with the metastatic process. researchgate.net

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory mediators and have been implicated in the pathology of inflammation and cancer. medcraveonline.comnih.gov Therefore, inhibitors of LOX enzymes are of interest as potential anti-inflammatory and anti-cancer agents. nih.govresearchgate.net

Studies have investigated the inhibitory effects of flavonoids, including those from Selaginella labordei, on lipoxygenase. medcraveonline.com Six flavonoids isolated from this plant, including this compound, demonstrated obvious inhibitory action on lipoxygenase, with IC50 values determined for each. medcraveonline.com This suggests that the inhibition of LOX is one of the mechanisms contributing to the anti-tumor and anti-viral actions of these compounds. medcraveonline.com

**Table 2: Lipoxygenase Inhibitory Activity of Flavonoids from *Selaginella labordei***

CompoundIC50 (μM)
Amentoflavone7.03
Robustaflavone8.05
This compound18.41
Eriodictyol12.56
Quercetin0.40

Data extracted from a study on flavonoids from Selaginella labordei. medcraveonline.com

The biological activities of this compound are mediated through its interaction with various molecular targets and signaling pathways. This biflavonoid is known to modulate pathways involved in oxidative stress and inflammation.

One of the key signaling pathways influenced by this compound is the NF-κB pathway. By inhibiting NF-κB, this compound can reduce inflammation. Additionally, it modulates the MAPK signaling pathway, which contributes to its anticancer effects. The interaction with these signaling pathways underscores the multi-target nature of this biflavonoid's mechanism of action.

Preclinical In Vivo Mechanistic Insights (Animal Models)

Preclinical research utilizing animal models has provided crucial insights into the in vivo biological activities of this compound, primarily through the study of extracts rich in this compound. frontiersin.org Much of the existing research has focused on the Total Biflavonoids Extract from Selaginella doederleinii (TBESD), in which this compound is a major active ingredient alongside other biflavonoids like amentoflavone, robustaflavone, 3',3'''-binaringenin, and delicaflavone. nih.govresearchgate.net These in vivo studies, particularly those employing cancer cell line xenograft models, have been instrumental in evaluating the anti-tumor efficacy and exploring the mechanistic pathways of these natural compounds. researchgate.netbiocrick.com

Impact on Tumor Growth Inhibition in Xenograft Models

The anti-tumor potential of extracts containing this compound has been substantiated in xenograft models, which involve the implantation of human cancer cells into immunodeficient mice. utwente.nl Studies have demonstrated that oral administration of TBESD and its enhanced formulations can significantly inhibit the growth of tumors. nih.govbiocrick.com

A key study utilized a human colorectal carcinoma HT-29 xenograft mouse model to evaluate the anti-tumor effects of both raw TBESD and a proliposomal formulation of TBESD (P-TBESD) designed to improve bioavailability. nih.gov The results from this research indicated that both formulations exhibited anti-tumor activity. nih.gov Notably, the P-TBESD formulation showed a significantly superior ability to inhibit tumor growth compared to the raw TBESD extract. nih.govbiocrick.com This enhancement is attributed to the improved oral bioavailability of the constituent biflavonoids, including this compound. nih.gov

In a similar vein, another study developed an amorphous solid dispersion of TBESD (TBESD-ASD) to increase the solubility and dissolution rates of its active components. biocrick.com When administered to mice with xenograft tumors, TBESD-ASD resulted in a significant reduction in tumor size compared to the raw extract, further confirming the in vivo anti-cancer potential of these biflavonoids. biocrick.com

Table 1: Effect of TBESD Formulations on Tumor Growth in HT-29 Xenograft Model

Treatment Group Key Finding Source
TBESD (Total Biflavonoids Extract from Selaginella doederleinii) Demonstrated anti-tumor effect. nih.gov
P-TBESD (Proliposomal TBESD) Anti-tumor effect was significantly superior to that of raw TBESD. nih.govbiocrick.com
TBESD-ASD (TBESD Amorphous Solid Dispersion) Resulted in a significant reduction in tumor size compared to raw TBESD. biocrick.com

Modulation of Biological Markers in Preclinical Systems

Beyond inhibiting tumor volume, investigations into extracts containing this compound have revealed their ability to modulate key biological markers associated with cancer progression. researchgate.netbiocrick.com These findings offer deeper mechanistic insights into their anti-tumor activity.

Histopathological examinations from studies on xenograft models have provided evidence of these modulatory effects. nih.govbiocrick.com For instance, in a study involving xenograft-bearing tumor mice, oral administration of a TBESD amorphous solid dispersion (TBESD-ASD) led to a significant reduction in microvascular density within the tumor tissue. biocrick.com This suggests an anti-angiogenic effect, which is a crucial mechanism for limiting tumor growth and metastasis.

Furthermore, research on other extracts from Selaginella doederleinii, the plant source of this compound, points towards immunomodulatory effects. researchgate.net An extract referred to as DLL, which also contains bioactive biflavonoids, was found to significantly increase the production of Th1 cytokines and enhance the infiltration of CD8+ T cells into tumor tissues in an immunocompetent mouse model. researchgate.net This indicates that biflavonoids from this plant may exert their anti-tumor effects not only by acting directly on cancer cells but also by stimulating the host's anti-tumor immune response. researchgate.net

Table 2: Modulation of Biological Markers by Selaginella doederleinii Extracts

Extract Formulation Animal Model Modulated Biological Marker Outcome Source
TBESD-ASD Xenograft-bearing tumor mice Microvascular Density Significantly reduced biocrick.com
DLL Lewis lung cancer-bearing C57BL/6 mice Th1 Cytokines Production increased researchgate.net
DLL Lewis lung cancer-bearing C57BL/6 mice CD8+ T Cells Infiltration into tumor tissues increased researchgate.net

Compound Index

Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) Based Assays

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2'',3''-Dihydro-3',3'''-biapigenin. researchgate.netsemanticscholar.org Its application ranges from the initial purification of the compound from plant extracts to its precise quantification in biological samples. researchgate.net

HPLC-DAD and HPLC-ESI-MS/MS Method Development and Validation

The development and validation of HPLC methods coupled with Diode Array Detection (DAD) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) are crucial for the accurate analysis of this compound. researchgate.netfrontiersin.orgnih.gov These methods provide both qualitative and quantitative data, offering high sensitivity and selectivity. researchgate.netnih.gov

For the separation of this compound and other biflavonoids from Selaginella doederleinii, a reversed-phase HPLC column, such as an Ultimate® XB-C18, is often employed. researchgate.nettandfonline.com The mobile phase typically consists of a gradient mixture of an acidified aqueous solution (e.g., 0.05% or 0.5% acetic acid in water) and an organic solvent like acetonitrile (B52724). researchgate.net This gradient elution allows for the effective separation of a complex mixture of compounds. mdpi.com

Detection is commonly performed using a DAD detector at a wavelength of around 270 nm, where this compound exhibits significant absorbance. For more sensitive and specific quantification, HPLC is coupled with an ESI-MS/MS system. researchgate.net This technique allows for the monitoring of specific precursor-to-product ion transitions, a method known as Multiple Reaction Monitoring (MRM), which significantly enhances the signal-to-noise ratio and provides high selectivity. The negative ion mode is often utilized for the mass spectrometric detection of flavonoids like this compound. mdpi.com

Validation of these analytical methods is performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, and stability. nih.govtandfonline.com For instance, the linearity of the calibration curves for this compound has been demonstrated over specific concentration ranges with high correlation coefficients (r² ≥ 0.999). tandfonline.com The precision of the method is evaluated by determining the relative standard deviation (RSD) for repeated measurements, with reported values for this compound being well within acceptable limits. tandfonline.com

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

ParameterDetails
Column Ultimate® XB-C18 (100 × 4.6 mm, 3.5 μm)
Mobile Phase A: 0.05% acetic acid in water; B: Acetonitrile
Gradient Elution 0–4 min: 30–40% B; 4–23 min: 40–42% B; 23–25 min: 42–46% B
Detection Wavelength 270 nm
Elution Time Approximately 18 minutes
Purity Achieved ≥98%

Quantitative Analysis in Biological Matrices and Plant Extracts

The validated HPLC-ESI-MS/MS methods are instrumental in quantifying this compound in complex biological matrices such as rat plasma and in plant extracts. researchgate.netfrontiersin.org This is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. frontiersin.org

In a study analyzing the total biflavonoids extract from S. doederleinii (TBESD), the content of this compound was determined to be 44.40 mg/g. nih.govfrontiersin.org For quantitative analysis in plasma, a sensitive HPLC-ESI-MS/MS method was developed. researchgate.net This method demonstrated a limit of detection (LOD) and limit of quantification (LOQ) of 0.1 ng/mL and 0.3 ng/mL, respectively, showcasing its high sensitivity. An internal standard, such as chrysin, is often used to ensure accuracy and normalize for any variations during sample preparation and analysis. nih.gov

Pharmacokinetic studies in rats following oral administration of TBESD have shown that this compound is absorbed and distributed to various tissues. frontiersin.org The excretion of the compound occurs primarily through feces, with a smaller percentage excreted in the urine. frontiersin.org

Strategies for Enhancing Research Formulation Efficacy

A significant challenge in the research of this compound and other biflavonoids is their poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy in preclinical studies. nih.govnih.govbiocrick.com To overcome this, various formulation strategies are being explored to enhance their solubility and dissolution rates. nih.govbiocrick.comresearchgate.net

Application of Solid Dispersion Techniques for Research Purposes

Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble compounds by dispersing them in a hydrophilic carrier at the molecular level. nih.govjddtonline.info For the total biflavonoids extract from S. doederleinii (TBESD), including this compound, the development of an amorphous solid dispersion (ASD) has shown promising results. nih.govresearchgate.net

In one study, TBESD was formulated into an ASD using polyvinylpyrrolidone (B124986) K-30 (PVP K-30) as the hydrophilic carrier, prepared by the solvent evaporation method. nih.govresearchgate.net This formulation significantly increased the solubility of this compound by 17.59-fold compared to the raw extract. nih.gov The dissolution rate was also markedly improved, with nearly 100% of the compound released from the ASD formulation. researchgate.net Pharmacokinetic studies in rats revealed that the solid dispersion preparation led to a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC), indicating enhanced oral bioavailability. nih.govtandfonline.com

Table 2: Improvement in Solubility of Biflavonoids from TBESD using Solid Dispersion with PVP K-30

CompoundFold Increase in Solubility
Amentoflavone16.98
Robustaflavone17.47
This compound 17.59
3',3'''-Binaringenin18.42
Delicaflavone19.48

Data sourced from a study on solid dispersion of TBESD. nih.gov

Development of Proliposomal Formulations for Enhanced Research Bioavailability

Proliposomes are dry, free-flowing granular powders that, upon hydration, form a liposomal suspension. nih.gov This formulation approach offers a promising strategy to enhance the solubility and oral bioavailability of poorly soluble compounds like this compound. nih.govbiocrick.com

A proliposomal formulation of the total biflavonoids extract from S. doederleinii (P-TBESD) was developed using a thin-film dispersion-sonication method. nih.gov This formulation included a bile salt and a protective hydrophilic isomalto-oligosaccharides (IMOs) coating. nih.govbiocrick.com In vivo pharmacokinetic studies in rats demonstrated a dramatic improvement in the bioavailability of the biflavonoids. nih.govresearchgate.net The relative bioavailability of this compound from the proliposomal formulation was found to be 761% higher compared to the raw TBESD. nih.govresearchgate.netbiocrick.com This enhanced bioavailability also translated to improved antitumor efficacy in preclinical models without causing systemic toxicity. nih.gov

Table 3: Relative Bioavailability Enhancement of Biflavonoids with Proliposomal Formulation

CompoundRelative Bioavailability Increase (%)
Amentoflavone669
Robustaflavone523
This compound 761
3',3'''-Binaringenin955
Delicaflavone191

Data sourced from a study on proliposomal formulation of TBESD. nih.govresearchgate.netbiocrick.com

Studies on Plasma Protein Binding Interactions in Preclinical Models

The extent to which a compound binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and efficacy. sygnaturediscovery.comd-nb.info Only the unbound fraction of a drug is generally considered to be pharmacologically active. sygnaturediscovery.com Therefore, understanding the plasma protein binding (PPB) characteristics of this compound is essential for interpreting preclinical data and for potential extrapolation to human studies. sygnaturediscovery.comnih.gov

Studies investigating the interaction of the total bioflavonoid extract from S. doederleinii (TBESD) with human serum albumin (HSA), the most abundant protein in plasma, have been conducted. frontiersin.org Fluorescence spectroscopy analysis indicated that TBESD components, including presumably this compound, bind to HSA primarily through hydrophobic interactions and hydrogen bond formation. frontiersin.org This binding is characterized as a dynamic quenching process. frontiersin.org

While specific quantitative data on the plasma protein binding of pure this compound in preclinical models is not extensively detailed in the provided context, the high lipophilicity of biflavonoids suggests that they are likely to exhibit significant binding to plasma proteins. tandfonline.com For instance, many drugs with high lipophilicity show plasma protein binding levels exceeding 90%. frontiersin.org The degree of binding can vary between different animal species and humans, which is an important consideration in preclinical drug development. rsc.org Techniques like equilibrium dialysis are commonly used to determine the extent of plasma protein binding. nih.govrsc.org

Structure Activity Relationship Sar and Derivative Research

Systematic Studies on Structural Modifications and Biological Efficacy

Systematic modifications of the 2'',3''-Dihydro-3',3'''-biapigenin scaffold have been explored to enhance its physicochemical properties and biological efficacy. Key areas of investigation include improving its poor water solubility and limited bioavailability, which are common challenges for many flavonoid compounds.

One major strategy is the modification of the parent molecule to create derivatives with improved pharmacological profiles. For instance, the introduction of different functional groups can alter properties like solubility and cell membrane permeability. While glycosylation is a common method to increase the water solubility of flavonoids, other modifications such as the addition of prenyl or geranyl groups have been noted to sometimes result in better enzyme inhibitory profiles. researchgate.net

Another approach to improving efficacy is through advanced formulation strategies. The total biflavonoid extract from Selaginella doederleinii (TBESD), which contains this compound as a major component, exhibits favorable anticancer properties but is hampered by poor solubility. dovepress.com To address this, a proliposomal formulation of TBESD was developed. This lipid-based delivery system significantly enhanced the solubility and oral bioavailability of the constituent biflavonoids. dovepress.com In preclinical studies, the proliposomal formulation led to a markedly improved antitumor effect compared to the unformulated extract, demonstrating that formulation strategies can substantially boost the biological efficacy of this biflavonoid. dovepress.com

Molecular docking studies have also been used to investigate the effects of structural changes. The binding of a methyl ether derivative of this compound to the active sites of enzymes like α-amylase and α-glucosidase has been modeled to understand how such modifications influence its inhibitory activity.

Synthesis of Analogs and Identification of Key Pharmacophores

The synthesis of analogs is a cornerstone of SAR studies, allowing researchers to pinpoint the specific parts of a molecule—the pharmacophores—that are essential for its biological activity. While the total synthesis of a complex dimer like this compound is challenging, research on its monomer unit, apigenin (B1666066), provides valuable insights.

Studies on apigenin have shown that synthesizing derivatives with aminoalkyl groups at the 7-O position can significantly enhance biological activities. mdpi.com For example, two series of apigenin derivatives were synthesized where the apigenin core was linked to various amines via a two-carbon or three-carbon spacer. mdpi.com These analogs were then tested for antibacterial and antiproliferative activities. The results indicated that such modifications could lead to compounds with significantly greater potency than the parent apigenin, helping to identify key structural requirements for activity. mdpi.com

The general principles for creating such analogs often involve multi-step chemical synthesis. For example, the synthesis of 2,3-dihydro-1,5-benzothiazepines has been achieved through a domino process involving a Michael addition followed by in situ cyclization, a method that can be adapted for creating diverse heterocyclic structures. These synthetic strategies are crucial for generating a library of analogs for biological screening, which in turn helps in elucidating the pharmacophores responsible for the desired therapeutic effects.

Comparative Analysis with Other Flavonoid Dimers

This compound is often isolated from Selaginella doederleinii alongside several other biflavonoids. dovepress.comresearchgate.net Comparing the biological activities of these co-occurring compounds provides a direct way to understand the SAR within this specific chemical class. The main biflavonoids in the extract include amentoflavone, robustaflavone, 3',3'''-binaringenin, and delicaflavone. dovepress.com

Studies evaluating the cytotoxic effects of these compounds against cancer cells have revealed significant differences in their potency. For example, the half-maximal inhibitory concentration (IC₅₀) values for these biflavonoids have been determined, allowing for a quantitative comparison of their anti-cancer activity. researchgate.net This comparative analysis helps to highlight the structural features that contribute to higher efficacy. For instance, the presence or absence of the dihydro feature in the C-ring or the specific linkage between the two flavonoid units can dramatically influence biological activity. Biflavonoids, as a class, are known to interfere with cancer cell migration and replication through various mechanisms, including the induction of apoptosis and necrosis.

The table below presents a comparative analysis of the anticancer activity of this compound and other biflavonoids isolated from Selaginella doederleinii.

Compound NameIC₅₀ (μg/mL)
This compound 40.2
Delicaflavone13.2
3',3'''-Binaringenin19.3
Amentoflavone36.3
Robustaflavone50.0
Data sourced from a study on the anti-tumour biflavonoids from Selaginella Doederleinii Hieron. researchgate.net

This comparative data is instrumental in identifying the most promising biflavonoid structures for further development as therapeutic agents.

Emerging Research Frontiers and Future Perspectives

Integration of Network Pharmacology and Proteomics for Holistic Mechanistic Understanding

The intricate biological activities of 2'',3''-Dihydro-3',3'''-biapigenin, a biflavonoid found in plants like Selaginella doederleinii, necessitate a comprehensive approach to unravel its mechanisms of action. The integration of network pharmacology and proteomics is an emerging frontier that promises a holistic understanding of how this compound exerts its effects at a systemic level.

Network pharmacology, a discipline that combines systems biology and computational analysis, allows researchers to predict the potential protein targets of a compound and construct complex interaction networks. amegroups.orgnih.gov This approach moves beyond the traditional "one-target, one-drug" model to a more comprehensive "multi-target, multi-component" paradigm, which is particularly relevant for natural products like this compound that likely interact with multiple proteins to produce their therapeutic effects. amegroups.org For instance, network pharmacology can be used to identify the key pathways and biological processes modulated by the compound, offering insights into its potential applications in complex diseases such as cancer. amegroups.orgnih.gov

Proteomics, the large-scale study of proteins, complements network pharmacology by providing experimental validation of the predicted targets and a dynamic view of the cellular response to the compound. nih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) and mass spectrometry (MS) can identify and quantify changes in protein expression levels within cells or tissues upon treatment with this compound. nih.gov This allows for the identification of not only the direct targets but also the downstream signaling cascades and cellular machinery affected by the compound. Furthermore, proteomics can reveal post-translational modifications (PTMs) of proteins, which play a crucial role in regulating protein function and cellular signaling. nih.gov

The synergy between network pharmacology and proteomics enables a powerful research workflow. Initial predictions from network pharmacology can guide the design of focused proteomics experiments. In turn, the data generated from proteomics studies can be used to refine and validate the computational models, leading to a more accurate and comprehensive understanding of the compound's mechanism of action. This integrated approach has been successfully applied to other natural products to elucidate their multi-target mechanisms in various diseases. amegroups.orgnih.gov

Development and Application of Advanced In Vitro Model Systems (e.g., 3D Cell Cultures)

To better predict the in vivo efficacy of this compound, researchers are increasingly turning to advanced in vitro model systems that more accurately mimic the complex microenvironment of human tissues. frontiersin.org Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the intricate cell-cell and cell-extracellular matrix (ECM) interactions that occur in a living organism. frontiersin.orgmdpi.com

Three-dimensional (3D) cell cultures, such as spheroids and organoids, represent a significant leap forward in preclinical modeling. frontiersin.orgsigmaaldrich.com These models allow cells to grow in a more physiologically relevant architecture, which can influence cellular morphology, proliferation, differentiation, and drug response. frontiersin.orgnih.gov For example, cancer cells grown in 3D spheroids have been shown to be more resistant to certain anticancer drugs compared with the same cells grown in 2D monolayers, highlighting the importance of the tissue microenvironment in determining therapeutic outcomes. nih.gov

The application of 3D cell culture models in the study of this compound offers several advantages:

More Accurate Efficacy Assessment: Testing the compound on 3D tumor spheroids can provide a more realistic prediction of its anticancer potential in vivo. nih.gov

Investigation of Microenvironment Interactions: These models can be used to study how this compound affects not only the cancer cells but also the surrounding stromal cells and ECM.

High-Throughput Screening: The development of microplate-based 3D culture systems allows for the screening of numerous compounds and concentrations in a more efficient manner. sigmaaldrich.com

Furthermore, the integration of vascularization into 3D models is a key area of development. mdpi.com Vascularized 3D models can better simulate the delivery of nutrients and compounds to the target tissue, providing a more complete picture of the compound's behavior in the body. mdpi.com

Comparative Efficacy and Mechanistic Studies with Established Reference Compounds

To contextualize the therapeutic potential of this compound, it is crucial to conduct comparative studies with established reference compounds. These studies would involve evaluating its efficacy and mechanisms of action alongside well-characterized drugs that are currently used to treat the diseases for which the compound shows promise, such as cancer.

For instance, in the context of cancer research, the anticancer activity of this compound could be directly compared to standard-of-care chemotherapeutic agents or targeted therapies. Such studies would aim to determine if the compound offers any advantages in terms of potency, selectivity, or the ability to overcome drug resistance.

Molecular docking studies, a computational technique, can be employed to compare the binding affinities and interactions of this compound and reference compounds with specific protein targets. nih.govresearchgate.net This can provide insights into potential differences in their mechanisms of action at a molecular level. For example, a study might compare how this compound and a known kinase inhibitor bind to the active site of a cancer-related kinase.

Furthermore, comparative proteomics and transcriptomics analyses can reveal the differential effects of this compound and reference drugs on global protein and gene expression profiles in cancer cells. This can help to identify unique signaling pathways modulated by the compound and may uncover novel therapeutic targets.

By systematically comparing this compound with established drugs, researchers can better understand its unique therapeutic properties and potential clinical positioning.

Challenges and Opportunities in the Translational Research Landscape of the Compound

Translating a promising natural product like this compound from the laboratory to clinical application is a complex and challenging process. researchgate.netinca.gov.br The translational research landscape presents both significant hurdles and exciting opportunities.

Challenges:

Low Bioavailability: One of the major challenges associated with this compound is its poor oral bioavailability. Studies have shown that the compound is not readily absorbed into the bloodstream when taken orally, which could limit its systemic therapeutic effects. researchgate.netbiocrick.com

Solubility: The compound's low solubility in water can also pose a significant formulation challenge, making it difficult to develop effective drug delivery systems. biocrick.comtandfonline.com

Regulatory Hurdles: The path to regulatory approval for a new therapeutic agent is long, complex, and expensive, requiring extensive preclinical and clinical data to demonstrate safety and efficacy. researchgate.net

Standardization of Extracts: As the compound is often studied as part of a total biflavonoid extract from Selaginella doederleinii, ensuring the consistency and standardization of these extracts is crucial for reproducible research and potential clinical development. researchgate.net

Opportunities:

Novel Drug Delivery Systems: The challenges of low solubility and bioavailability have spurred research into innovative drug delivery systems. biocrick.comtandfonline.com Formulations such as proliposomes and amorphous solid dispersions have shown promise in significantly enhancing the oral absorption and bioavailability of this compound and other biflavonoids from S. doederleinii extracts. biocrick.comtandfonline.comtandfonline.com These advancements could pave the way for effective oral formulations of the compound.

Multi-Targeting Potential: The ability of this compound to potentially interact with multiple targets, as suggested by network pharmacology, could be a significant advantage in treating complex diseases like cancer, where multiple pathways are often dysregulated. biosynth.com

Combination Therapies: The compound could be explored in combination with existing therapies to enhance their efficacy or overcome resistance. Its unique mechanism of action might synergize with other drugs, allowing for lower doses and reduced side effects.

Biomarker Discovery: Research into the compound's mechanism of action could lead to the discovery of novel biomarkers that could be used to identify patients who are most likely to respond to treatment, enabling a more personalized medicine approach. researchgate.net

The journey of this compound from a natural product to a potential therapeutic agent is emblematic of the broader challenges and opportunities in translational science. inca.gov.brnih.gov Overcoming the existing hurdles through innovative research and development will be key to unlocking its full therapeutic potential for the benefit of patients.

Q & A

Basic Research Questions

Q. What methodologies are employed for the isolation and structural characterization of 2'',3''-Dihydro-3',3'''-biapigenin from natural sources?

  • Answer : The compound is primarily isolated from Selaginella species (e.g., S. doederleinii, S. willdenowii) using ethanol or methanol extraction followed by chromatographic purification (e.g., column chromatography, HPLC). Structural elucidation involves spectroscopic techniques:

  • Mass spectrometry (MS/MS) : Identifies molecular ions (e.g., [M−H]⁻ at m/z 553 for methyl derivatives) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Confirms hydrogen and carbon environments, with comparative analysis against known biflavonoids .
    • Key Data : MS/MS product ions (e.g., m/z 413, 387) and NMR chemical shifts differentiate it from analogs like hinokiflavone or amentoflavone .

Q. How is the purity and stability of this compound validated in experimental workflows?

  • Answer : Purity (>97.5%) is assessed via HPLC with UV detection (λ = 254–280 nm), while stability studies use accelerated degradation tests under varying pH, temperature, and light conditions .
  • Methodological Note : Ramachandran plots and resolution values (<3 Å) ensure protein-ligand complex stability in docking studies .

Advanced Research Questions

Q. What molecular targets and mechanisms underlie the anticancer activity of this compound?

  • Answer : Bioinformatics tools (STITCH-STRING) identify key targets:

  • CYP1A1 (cytochrome P450): Docking score of -8.4 kcal/mol (RMSD 1.696), suggesting inhibition of carcinogen metabolism .
  • STAT3 (signal transducer): Implicated in cancer metastasis; binding disrupts JAK-STAT signaling .
    • Contradiction Analysis : Despite lower affinity than doxorubicin (-9.0 kcal/mol), the compound’s selectivity for non-overlapping binding sites may reduce off-target toxicity .

Q. How can formulation strategies overcome pharmacokinetic limitations of this compound?

  • Answer : Proliposomes incorporating bile salts (e.g., sodium deoxycholate) enhance oral bioavailability:

  • Cmax : Increases by 2.5-fold (e.g., from 45 ng/mL to 112 ng/mL for amentoflavone) .
  • AUC0–∞ : Rises 3-fold, attributed to improved GI stability and membrane permeability .
    • Method : Polysaccharide coatings (e.g., chitosan) protect against enzymatic degradation .

Q. What experimental frameworks are optimal for evaluating therapeutic efficacy?

  • Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Novel, Ethical, Relevant):

  • In vitro : Cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa, A549) with IC50 values .
  • In vivo : Pharmacokinetic modeling (non-compartmental analysis) in rodent models; parameters include T1/2, MRT .

Q. How do structural modifications of this compound influence bioactivity?

  • Answer : Methylation or glycosylation alters solubility and target affinity:

  • Methyl ether derivatives : Show enhanced lipophilicity (logP increase by 1.2 units) and improved CYP1A1 inhibition .
  • Glycosylated analogs : Increased aqueous solubility but reduced membrane permeability .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in docking scores between this compound and reference drugs?

  • Analysis : While doxorubicin exhibits stronger binding (-9.0 kcal/mol vs. -8.4 kcal/mol), the compound’s lower cytotoxicity may arise from multi-target effects (e.g., STAT3 and AKR1C1 inhibition) .
  • Resolution : Use ensemble docking (multiple protein conformations) and molecular dynamics simulations to assess binding stability .

Methodological Guidelines

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Answer : LC-ESI-MS/MS with multiple reaction monitoring (MRM):

  • LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively .
  • Internal Standards : Chrysin (IS) for normalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.